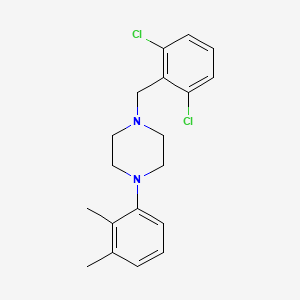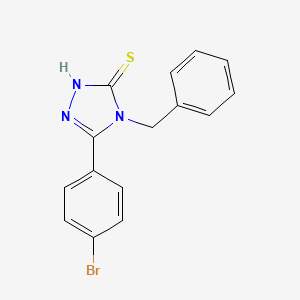![molecular formula C19H21NO3S B5773965 1-[4-(phenylsulfonyl)benzoyl]azepane](/img/structure/B5773965.png)
1-[4-(phenylsulfonyl)benzoyl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(phenylsulfonyl)benzoyl]azepane, also known as PSB-Azepane, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. PSB-Azepane is a member of the azepane family of compounds, which are characterized by a seven-membered ring containing a nitrogen atom.
作用机制
1-[4-(phenylsulfonyl)benzoyl]azepane is a potent and selective inhibitor of HDAC6, which is a member of the class IIb HDAC family. HDAC6 is unique among HDACs in that it is primarily localized in the cytoplasm and is involved in the regulation of protein degradation pathways. 1-[4-(phenylsulfonyl)benzoyl]azepane binds to the active site of HDAC6 and prevents it from deacetylating its target proteins, leading to the accumulation of acetylated proteins and ultimately resulting in cell death.
Biochemical and Physiological Effects:
1-[4-(phenylsulfonyl)benzoyl]azepane has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis. In addition, 1-[4-(phenylsulfonyl)benzoyl]azepane has been shown to improve cognitive function in mouse models of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of 1-[4-(phenylsulfonyl)benzoyl]azepane is its selectivity for HDAC6, which allows for the study of the specific role of this enzyme in various disease states. However, a limitation of 1-[4-(phenylsulfonyl)benzoyl]azepane is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
Future research on 1-[4-(phenylsulfonyl)benzoyl]azepane could focus on developing more potent and selective HDAC6 inhibitors based on the structure of 1-[4-(phenylsulfonyl)benzoyl]azepane. In addition, further studies could be conducted to investigate the potential therapeutic applications of 1-[4-(phenylsulfonyl)benzoyl]azepane in various disease states, including cancer, neurodegenerative disorders, and inflammatory diseases. Finally, the development of new methods for synthesizing 1-[4-(phenylsulfonyl)benzoyl]azepane could help to overcome some of the limitations associated with its use in laboratory experiments.
合成方法
The synthesis of 1-[4-(phenylsulfonyl)benzoyl]azepane involves a multi-step process that begins with the reaction of 4-bromobenzoyl chloride with sodium azide to form 4-azidobenzoyl chloride. This intermediate is then reacted with 1-aminoadamantane to form 1-(4-azidobenzoyl)adamantane, which is subsequently reduced with lithium aluminum hydride to form 1-(4-aminobenzoyl)adamantane. The final step involves the reaction of 1-(4-aminobenzoyl)adamantane with phenylsulfonyl chloride to form 1-[4-(phenylsulfonyl)benzoyl]azepane.
科学研究应用
1-[4-(phenylsulfonyl)benzoyl]azepane has been studied extensively for its potential use as a drug discovery tool. It has been shown to selectively inhibit the activity of a specific class of enzymes known as histone deacetylases (HDACs). HDACs play a critical role in the regulation of gene expression, and their dysregulation has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
属性
IUPAC Name |
azepan-1-yl-[4-(benzenesulfonyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-19(20-14-6-1-2-7-15-20)16-10-12-18(13-11-16)24(22,23)17-8-4-3-5-9-17/h3-5,8-13H,1-2,6-7,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUFSGDSFDBWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5773896.png)


![5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5773913.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclohexylpropanamide](/img/structure/B5773914.png)


![5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide](/img/structure/B5773928.png)
![2-benzyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5773929.png)
![N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5773938.png)
![3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5773941.png)
![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5773946.png)

![2-(2-ethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5773969.png)